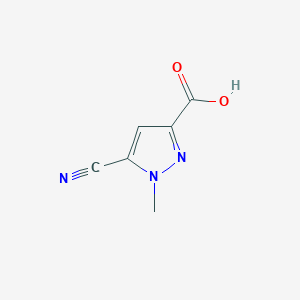

5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

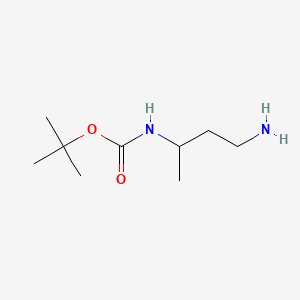

5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C6H5N3O2 . It is an important organic synthesis intermediate . It is also known to be a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The InChI Code is 1S/C6H5N3O2/c1-9-4(3-7)2-5(8-9)6(10)11/h2H,1H3,(H,10,11) .Chemical Reactions Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

A novel method for synthesizing 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters has been developed, which are key precursors for chemical hybridizing agents in agriculture, particularly for wheat and barley (Beck, Ackmann, Staszak, & Wright, 1988). This showcases the compound's relevance in enhancing agricultural productivity through chemical means.

Additionally, pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating significant protective capabilities (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007). This application is crucial for industries dealing with corrosion challenges, offering a chemical solution to extend the life of metal structures.

Material Science and Coordination Chemistry

Research into the structural and spectral characteristics of pyrazole-4-carboxylic acid derivatives has combined experimental and theoretical approaches, highlighting their significance in the field of material science for designing new materials with desired properties (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

Moreover, the development of metal coordination polymers using pyrazole-4-carboxylic acid derivatives as ligands has shown promising results in creating materials with novel properties, useful in catalysis and material science (Cheng, Wang, Bao, Wu, Sun, Yang, & Liu, 2017). These findings demonstrate the compound's utility in developing new materials and catalysts.

Biological and Pharmaceutical Research

In the realm of pharmaceutical research, pyrazole-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, offering insights into the development of new anticancer agents (Hassan, Hafez, & Osman, 2014). This application is critical for discovering novel treatments for cancer, showcasing the compound's potential in medicinal chemistry.

Wirkmechanismus

Target of Action

It’s worth noting that pyrazole derivatives, a class to which this compound belongs, have been found to interact with a variety of biological targets, contributing to their diverse biological activities .

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their diverse biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interaction with its targets . .

Safety and Hazards

Zukünftige Richtungen

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Eigenschaften

IUPAC Name |

5-cyano-1-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-9-4(3-7)2-5(8-9)6(10)11/h2H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEAHHFAQDOUCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2882268.png)

![(4-[(2-Fluorophenyl)methoxy]phenyl)methanol](/img/structure/B2882272.png)

![N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2882274.png)

![(2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2882275.png)

![3-(3,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882284.png)

![Methyl (E)-4-[[(2R,3S)-1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2882288.png)

![2,5-dichloro-N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2882289.png)